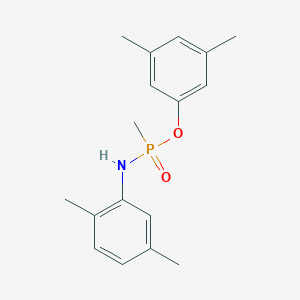
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate, also known as DPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPA is a phosphonate ester that has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate also possesses antioxidant properties, which are thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has been shown to possess a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, antioxidant activity, and anti-inflammatory activity. It has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its ability to inhibit acetylcholinesterase activity, making it a valuable tool for studying the role of acetylcholine in various physiological processes. Its antioxidant properties also make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. However, one limitation of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is therefore necessary when using 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate in lab experiments.
未来方向
There are a number of potential future directions for research on 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Other potential areas of research include its antioxidant properties and its potential as a tool for studying the role of acetylcholine in various physiological processes. Further research is also needed to determine the optimal dosing and administration of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate for therapeutic use.
合成方法
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be synthesized through a variety of methods, including reaction of 3,5-dimethylphenol with phosphorus trichloride and subsequent reaction with N-(2,5-dimethylphenyl)-P-methylamine. Other methods include reaction of 3,5-dimethylphenyl chloroformate with N-(2,5-dimethylphenyl)-P-methylamine in the presence of a base such as triethylamine.
科学研究应用
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has been used extensively in scientific research, particularly in the field of biochemistry. Its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, has made it a valuable tool for studying the role of acetylcholine in various physiological processes. 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has also been shown to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2P/c1-12-6-7-15(4)17(11-12)18-21(5,19)20-16-9-13(2)8-14(3)10-16/h6-11H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIRMYYVUOBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NP(=O)(C)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670913.png)
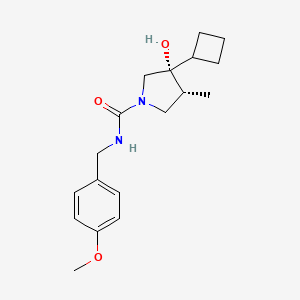
![2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670925.png)
![1-(2,5-dimethyl-3-furoyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5670930.png)
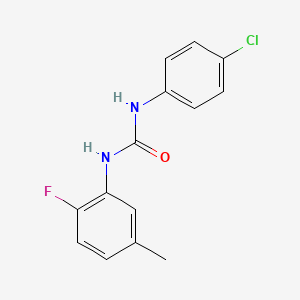
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5670943.png)
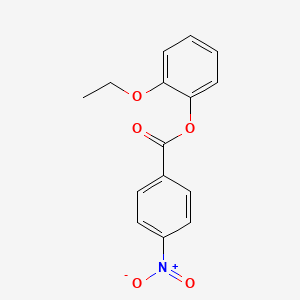
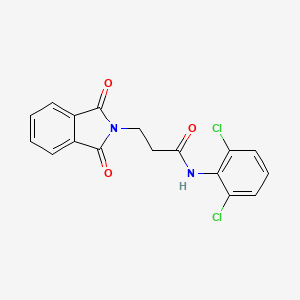
![6-methoxy-1-methyl-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5670958.png)
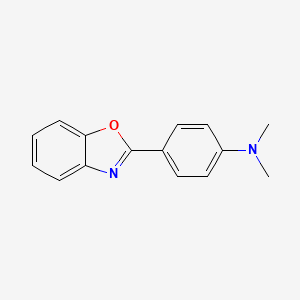
![2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670965.png)
![N-{[(2-methoxy-5-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5670988.png)
![(1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5671002.png)
